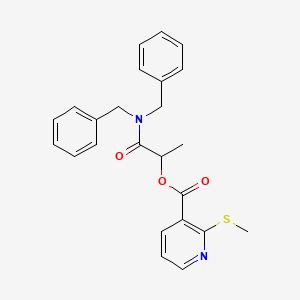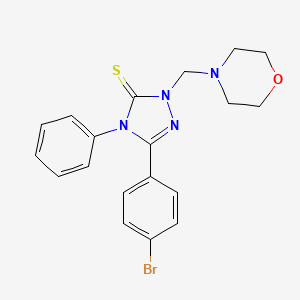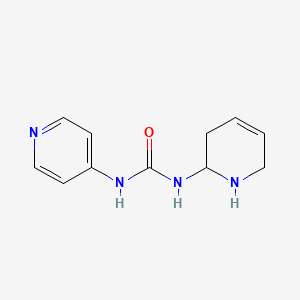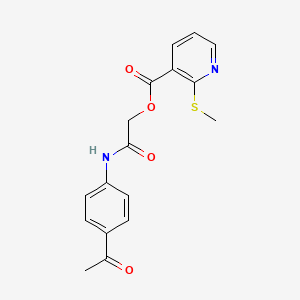
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both dibenzylamino and methylthio groups in its structure suggests that it may exhibit interesting chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can be achieved through several synthetic routes. One common method involves the reaction of 1-(dibenzylamino)-1-oxopropan-2-yl chloride with 2-(methylthio)nicotinic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with alkyl halides can lead to the formation of quaternary ammonium salts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structure suggests that it could interact with various biological targets.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents. Its potential as an anti-inflammatory or anticancer agent could be explored.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The dibenzylamino group may facilitate binding to proteins, while the methylthio group could modulate the compound’s reactivity and stability. Further research is needed to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)nicotinate can be compared with other similar compounds, such as:
1-(Dibenzylamino)-1-oxopropan-2-yl nicotinate: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)benzoate: Contains a benzoate group instead of a nicotinate group, which could affect its interactions with biological targets.
1-(Dibenzylamino)-1-oxopropan-2-yl 2-(methylthio)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H24N2O3S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
[1-(dibenzylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C24H24N2O3S/c1-18(29-24(28)21-14-9-15-25-22(21)30-2)23(27)26(16-19-10-5-3-6-11-19)17-20-12-7-4-8-13-20/h3-15,18H,16-17H2,1-2H3 |
Clave InChI |
BLONUSTVIWCCRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)



![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)



![1-{[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13365977.png)
![6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365978.png)
![N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13365984.png)

![1-{3-amino-2-benzoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridin-5-yl}ethanone](/img/structure/B13365990.png)

